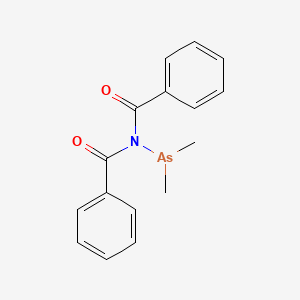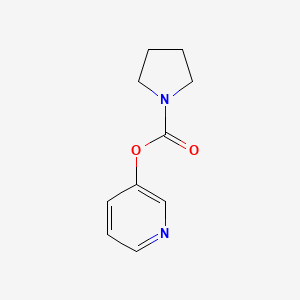
Triethyl(3-methoxyprop-1-yn-1-yl)germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl(3-methoxyprop-1-yn-1-yl)germane is a chemical compound with the molecular formula C10H20GeO. It is a member of the organogermanium compounds, which are known for their diverse applications in various fields such as organic synthesis, materials science, and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(3-methoxyprop-1-yn-1-yl)germane typically involves the reaction of triethylgermanium chloride with 3-methoxyprop-1-yne in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Et3GeCl+CH3OCH2C≡CH→Et3GeC≡CCH2OCH3+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Triethyl(3-methoxyprop-1-yn-1-yl)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the compound into different organogermanium derivatives.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while reduction can produce various organogermanium compounds .
Aplicaciones Científicas De Investigación
Triethyl(3-methoxyprop-1-yn-1-yl)germane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organogermanium compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of Triethyl(3-methoxyprop-1-yn-1-yl)germane involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Triethylgermane: Similar in structure but lacks the methoxyprop-1-yn-1-yl group.
Trimethyl(3-methoxyprop-1-yn-1-yl)germane: Similar but with methyl groups instead of ethyl groups.
Triethyl(3-chloroprop-1-yn-1-yl)germane: Similar but with a chlorine atom instead of a methoxy group.
Uniqueness
Triethyl(3-methoxyprop-1-yn-1-yl)germane is unique due to the presence of the methoxyprop-1-yn-1-yl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
62857-82-3 |
|---|---|
Fórmula molecular |
C10H20GeO |
Peso molecular |
228.89 g/mol |
Nombre IUPAC |
triethyl(3-methoxyprop-1-ynyl)germane |
InChI |
InChI=1S/C10H20GeO/c1-5-11(6-2,7-3)9-8-10-12-4/h5-7,10H2,1-4H3 |
Clave InChI |
SLYKHJHKGPZJFK-UHFFFAOYSA-N |
SMILES canónico |
CC[Ge](CC)(CC)C#CCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,2S)-2-[3-(5,5-dibromo-1,3-dioxan-2-yl)propyl]cyclohexan-1-ol](/img/structure/B14504624.png)







![1-Bromo-5-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14504691.png)



